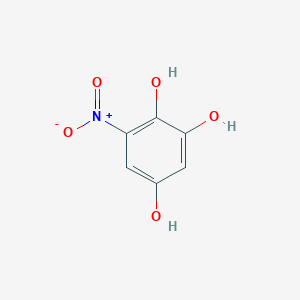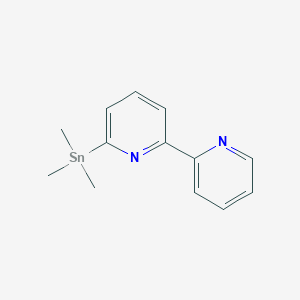
6-(Trimethylstannyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylstannyl)-2,2’-bipyridine is an organotin compound that features a bipyridine ligand with a trimethylstannyl group attached to one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to treat 2,2’-bipyridine with a strong base such as n-butyllithium to generate the lithiated intermediate, which is then reacted with trimethyltin chloride to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylstannyl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
6-(Trimethylstannyl)-2,2’-bipyridine has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Materials Science: The compound can be used in the preparation of functional materials, including polymers and coordination complexes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 6-(Trimethylstannyl)-2,2’-bipyridine in chemical reactions primarily involves the transfer of the trimethylstannyl group to other molecules. In Stille coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bipyridine ligand and the organic halide .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin Chloride: Another organotin compound used in similar types of reactions.
Trimethylstannyl Arylboronates: These compounds also feature the trimethylstannyl group and are used in cross-coupling reactions.
Uniqueness
6-(Trimethylstannyl)-2,2’-bipyridine is unique due to the presence of the bipyridine ligand, which can coordinate with metal catalysts and enhance the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
183368-58-3 |
|---|---|
Molecular Formula |
C13H16N2Sn |
Molecular Weight |
318.99 g/mol |
IUPAC Name |
trimethyl-(6-pyridin-2-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C10H7N2.3CH3.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h1-7H;3*1H3; |
InChI Key |
KENAMVURESTJFN-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
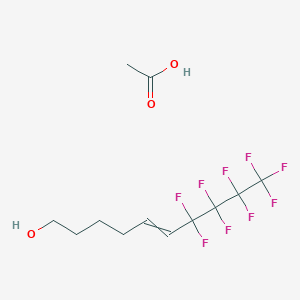

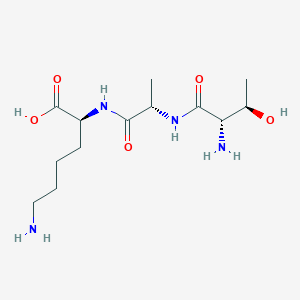
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
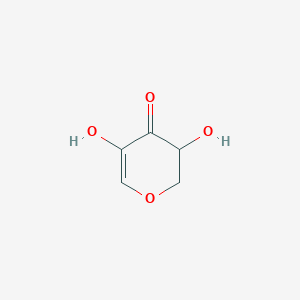
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
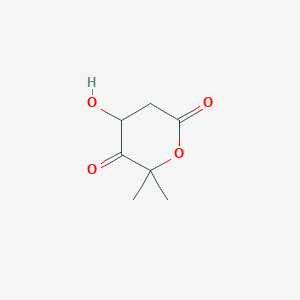
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
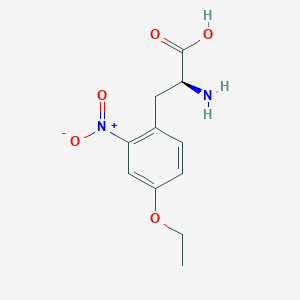

![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
